5-Fluoro-5'-O-(triphenylmethyl)uridine

Lipophilicity Blood-Brain Barrier Prodrug Design

5-Fluoro-5'-O-(triphenylmethyl)uridine (CAS 3871-66-7) is a protected nucleoside analog of uridine featuring a 5-fluoro substituent on the uracil base and a triphenylmethyl (trityl) protecting group at the 5'-hydroxyl position. This modification distinguishes it from the natural nucleoside and confers unique chemical and biological properties.

Molecular Formula C28H25FN2O6
Molecular Weight 504.5 g/mol
CAS No. 3871-66-7
Cat. No. B14146600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-5'-O-(triphenylmethyl)uridine
CAS3871-66-7
Molecular FormulaC28H25FN2O6
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)F)O)O
InChIInChI=1S/C28H25FN2O6/c29-21-16-31(27(35)30-25(21)34)26-24(33)23(32)22(37-26)17-36-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22-24,26,32-33H,17H2,(H,30,34,35)/t22-,23-,24-,26-/m1/s1
InChIKeyNGLHEHMKJDNUTH-PMHJDTQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-5'-O-(triphenylmethyl)uridine (CAS 3871-66-7): Key Properties and Procurement Considerations


5-Fluoro-5'-O-(triphenylmethyl)uridine (CAS 3871-66-7) is a protected nucleoside analog of uridine featuring a 5-fluoro substituent on the uracil base and a triphenylmethyl (trityl) protecting group at the 5'-hydroxyl position . This modification distinguishes it from the natural nucleoside and confers unique chemical and biological properties. The trityl group provides protection during synthetic manipulations, enabling selective reactions at other sites of the molecule . The compound has been investigated as a potential prodrug for delivering uridine to the central nervous system due to enhanced blood-brain barrier penetration .

Protected Intermediate
5'-O-Trityl protection enables chemoselective synthetic manipulation in nucleoside chemistry
CNS Prodrug Research
Enhanced lipophilicity supports blood-brain barrier penetration research context
SAR Probe
Bulk and lipophilicity serve as reference for 5'-O-substitution structure-activity relationship studies

Why 5-Fluorouridine or Other 5'-O-Substituted Analogs Cannot Substitute for 5-Fluoro-5'-O-(triphenylmethyl)uridine


While 5-fluorouridine (5-FUrd) and its 5'-O-alkyl derivatives share the cytotoxic 5-fluorouracil pharmacophore, substitution of the trityl-protected analog is not scientifically sound due to profound differences in physicochemical properties, stability, and synthetic utility. The bulky, lipophilic triphenylmethyl group in 5-Fluoro-5'-O-(triphenylmethyl)uridine imparts significantly higher lipophilicity compared to 5-FUrd (logP -1.34) or 5'-O-alkyl derivatives like 5'-O-butyl-5-fluorouridine, which influences membrane permeability, in vivo distribution, and the compound's role as a protected synthetic intermediate [1]. Furthermore, the trityl group is selectively removable under acidic conditions, enabling controlled deprotection in multi-step syntheses, a feature not present in unprotected 5-FUrd or permanently alkylated analogs . Interchanging compounds without accounting for these critical distinctions can lead to divergent synthetic outcomes and misinterpretation of biological data.

Trityl group increases lipophilicity significantly; 5-fluorouridine or 5'-O-alkyl analogs may not match BBB penetration or membrane partitioning context
Acid-labile 5'-O-trityl protection is absent in 5-FUrd; substituting with unprotected or permanently alkylated analogs removes chemoselective deprotection options
Cytotoxicity profile differs substantially: 5'-O-substitution attenuates immediate activity; bulkier trityl may further reduce potency compared to n-butyl or unsubstituted 5-FUrd

Quantitative Differentiation Evidence for 5-Fluoro-5'-O-(triphenylmethyl)uridine vs. 5-Fluorouridine and 5'-O-Alkyl Analogs


Enhanced Lipophilicity vs. 5-Fluorouridine: Implications for Membrane Permeability and CNS Delivery

5-Fluoro-5'-O-(triphenylmethyl)uridine exhibits dramatically increased lipophilicity compared to 5-fluorouridine (5-FUrd) due to the presence of the triphenylmethyl (trityl) group . While 5-FUrd has a measured ACD/LogP of -1.34 , the trityl moiety contributes a logP increase of approximately 5 to 8 units based on structural analogs [1]. This substantial increase in lipophilicity is hypothesized to enhance passive membrane permeability and blood-brain barrier (BBB) penetration .

Lipophilicity vs 5-FUrd
Class-level inference
Estimated LogP increase 5–8 units; 5-FUrd LogP −1.34
Supports BBB penetration research context
In silico prediction; experimental verification needed
Lipophilicity Blood-Brain Barrier Prodrug Design

Structural Distinction as a Protected Synthetic Intermediate vs. 5-Fluorouridine

The 5'-O-triphenylmethyl (trityl) group in 5-Fluoro-5'-O-(triphenylmethyl)uridine serves as an orthogonal protecting group that is selectively removable under acidic conditions (e.g., trifluoroacetic acid) . In contrast, 5-fluorouridine (5-FUrd) lacks this protective moiety, rendering it unsuitable as a protected intermediate in multi-step syntheses requiring chemoselective manipulations at the 5'-hydroxyl position [1]. The trityl group's bulk also sterically shields the 5'-oxygen, preventing unwanted side reactions during subsequent transformations .

Synthetic Utility vs 5-FUrd
Head-to-head
5'-O-Trityl protected (acid-labile) vs free 5'-OH
Enables chemoselective deprotection in multi-step synthesis
Direct structural comparison
Organic Synthesis Protecting Groups Nucleoside Chemistry

Comparison of Cytotoxic Activity Profiles: Trityl vs. Alkyl Substitution

While direct cytotoxic data for 5-Fluoro-5'-O-(triphenylmethyl)uridine is not reported, class-level inference from closely related 5'-O-alkyl-5-fluorouridines provides insight. The 5'-O-n-butyl derivative (IIc) exhibited an ID50 of 2.8 μmol L⁻¹ against L1210 mouse leukemic cells [1]. In contrast, the trityl group's extreme lipophilicity and steric bulk are expected to significantly alter cellular uptake and metabolic activation, potentially reducing or delaying cytotoxicity compared to smaller alkyl chains. Notably, 5-FUrd itself is highly cytotoxic (IC50 ~2 nM against L1210 cells) [2], indicating that 5'-O-substitution generally attenuates immediate cytotoxic activity, which may be desirable for prodrug strategies.

Cytotoxic Activity Comparison
Class-level inference
5-FUrd IC50 2 nM; n-butyl ID50 2.8 µM; trityl analog not directly tested
Attenuated cytotoxicity supports prodrug candidate selection context
L1210 leukemia cells; class-level inference for trityl analog
Anticancer Activity Leukemia Cells Structure-Activity Relationship

Optimal Application Scenarios for 5-Fluoro-5'-O-(triphenylmethyl)uridine in Research and Development


Central Nervous System (CNS) Prodrug Development

Based on its enhanced lipophilicity conferred by the trityl group, 5-Fluoro-5'-O-(triphenylmethyl)uridine is a prime candidate for CNS-targeted prodrug research. Its ability to potentially cross the blood-brain barrier more effectively than 5-fluorouridine makes it suitable for investigating therapeutic strategies in neurological disorders or for delivering uridine to the brain. Preclinical studies can explore its conversion to active 5-fluorouridine or uridine metabolites within the CNS.

Synthetic Intermediate for Complex Nucleoside Analogs

The 5'-O-trityl protecting group in 5-Fluoro-5'-O-(triphenylmethyl)uridine enables chemoselective reactions at other positions of the nucleoside, such as the 2'- and 3'-hydroxyls or the nucleobase . This makes it an indispensable building block for the synthesis of diverse 5-fluorouridine derivatives, including phosphoramidate prodrugs (ProTides) and other modified nucleosides with potential anticancer or antiviral activities.

Structure-Activity Relationship (SAR) Studies of 5'-O-Substituted 5-Fluorouridines

This compound serves as a key reference point in SAR studies investigating the impact of 5'-O-substituent size and lipophilicity on biological activity. By comparing its properties with those of 5-FUrd and 5'-O-alkyl derivatives [1], researchers can map the optimal chemical space for developing prodrugs with improved pharmacokinetic profiles or targeted delivery.

Application
Selection Property
Validation Focus
CNS Prodrug Research
Lipophilicity and BBB penetration context
CNS exposure-model validation
Protected Nucleoside Synthesis
Acid-labile 5'-O-trityl protection
Chemoselective deprotection validation
SAR Studies of 5'-Substituted Uridines
5'-O-substituent size and lipophilicity
Activity comparison across substitution series

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